4-Chloro-2-nitro-1-phenoxybenzene

Descripción general

Descripción

“4-Chloro-2-nitro-1-phenoxybenzene” is a chemical compound with the linear formula C12H8ClNO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The compound can be obtained by the reaction of 1-chloro-2,4-dinitrobenzene and phenol in the presence of potassium carbonate .

Molecular Structure Analysis

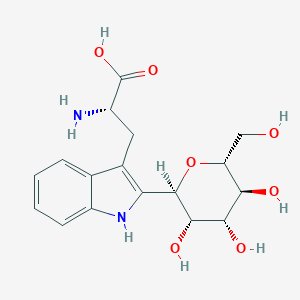

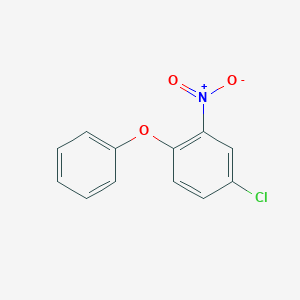

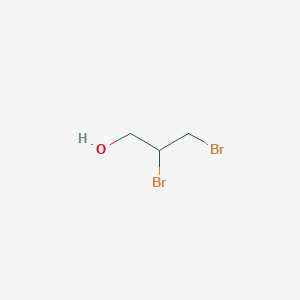

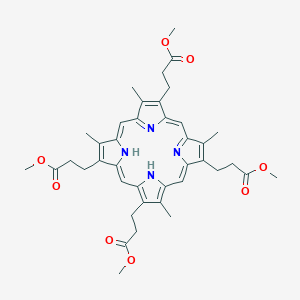

The molecular structure of “4-Chloro-2-nitro-1-phenoxybenzene” is represented by the InChI string: InChI=1S/C12H8ClNO3/c13-9-6-7-12 (11 (8-9)14 (15)16)17-10-4-2-1-3-5-10/h1-8H . The Canonical SMILES representation is C1=CC=C (C=C1)OC2=C (C=C (C=C2)Cl) [N+] (=O) [O-] .

Physical And Chemical Properties Analysis

The molecular weight of “4-Chloro-2-nitro-1-phenoxybenzene” is 249.65 g/mol . It has a complexity of 263 and a topological polar surface area of 55 Ų . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .

Aplicaciones Científicas De Investigación

Nonlinear Optical Single Crystals

4-Chloro-2-nitroaniline (4Cl2NA), a compound similar to 4-Chloro-2-nitro-1-phenoxybenzene, has been used in the growth and physiochemical characterization of nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

X-Ray Diffraction Analysis

The compound has been used in X-ray diffraction analysis. The grown 4Cl2NA was found to have a monoclinic structure with a Pc space group .

Thermal Analysis

The compound has been used in thermal analysis. Thermal TG/DTA thermogram analysis revealed that the synthesis material was thermally stable up to 115°C .

Mechanical Analysis

The compound has been used in mechanical analysis. Mechanical Vickers hardness analysis confirmed the grown crystal was a soft material .

Laser Beam-Irradiated LDT Analysis

The compound has been used in laser beam-irradiated LDT analysis. This analysis expressed the laser utility limitation of the 4Cl2NA crystal .

Fluorometric Detection

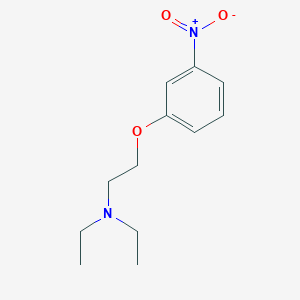

A hybrid of carbon dots with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a compound similar to 4-Chloro-2-nitro-1-phenoxybenzene, has been used for the fluorometric detection of p-phenylenediamine .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-2-nitro-1-phenoxybenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

It is known that the compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry .

Pharmacokinetics

The compound’s molecular weight is 24965 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of the action of 4-Chloro-2-nitro-1-phenoxybenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction .

Action Environment

The action of 4-Chloro-2-nitro-1-phenoxybenzene can be influenced by environmental factors. For instance, the compound should be stored in a sealed, cool place . Its physical state is an oily liquid at temperatures above room temperature .

Propiedades

IUPAC Name |

4-chloro-2-nitro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJESLZHZRVDKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-nitro-1-phenoxybenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]-](/img/structure/B41186.png)